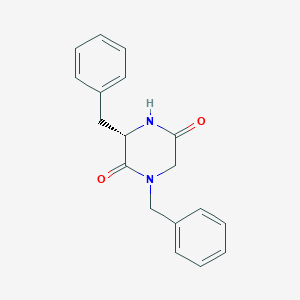

(S)-1,3-Dibenzylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

169447-84-1 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(3S)-1,3-dibenzylpiperazine-2,5-dione |

InChI |

InChI=1S/C18H18N2O2/c21-17-13-20(12-15-9-5-2-6-10-15)18(22)16(19-17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,21)/t16-/m0/s1 |

InChI Key |

CUSGSDUYPXBYHI-INIZCTEOSA-N |

SMILES |

C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

Spectroscopic Methods for Chemical Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For (S)-1,3-Dibenzylpiperazine-2,5-dione, NMR spectra provide key information about the connectivity and arrangement of its constituent atoms.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the two benzyl (B1604629) groups and the piperazine-2,5-dione core. The aromatic protons of the phenyl rings typically appear as a complex multiplet in the range of 7.20-7.40 ppm. The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen (N1) and the carbon (C3) would show characteristic shifts, often as doublets or multiplets depending on their coupling with adjacent protons. The protons on the piperazine (B1678402) ring itself would also provide unique signals confirming the cyclic structure.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbons (C=O) of the dione (B5365651) structure are typically observed in the downfield region (around 165-170 ppm). The aromatic carbons of the benzyl groups would appear between 125-140 ppm, while the benzylic and piperazine ring carbons would be found in the upfield region of the spectrum. Although specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from related piperazine-2,5-dione structures. csu.edu.aulew.ro

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Piperazine-2,5-dione Moiety

This table presents typical chemical shift ranges based on related structures to illustrate the expected NMR data.

| Atom Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | --- | 165 - 170 |

| Aromatic (Ar-H) | 7.20 - 7.40 (m) | 125 - 140 |

| N-CH₂-Ph | 4.50 - 5.00 (m) | 45 - 55 |

| C-CH₂-Ph | 3.00 - 3.50 (m) | 35 - 45 |

| Piperazine Ring CH | 3.80 - 4.30 (m) | 50 - 60 |

| Piperazine Ring CH₂ | 3.20 - 3.70 (m) | 40 - 50 |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. csu.edu.au For this compound, with a molecular formula of C₁₈H₁₈N₂O₂, HRESIMS provides an exact mass measurement with high accuracy (typically to within 5 ppm).

The technique involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions. The experimentally determined exact mass is then compared to the calculated theoretical mass for the proposed formula. A close match provides strong evidence for the correct elemental composition.

Table 2: HRESIMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Calculated Exact Mass [M+H]⁺ | 295.1441 Da |

Stereochemical Assignment and Purity Analysis

Once the molecular structure is established, the next crucial step for a chiral molecule like this compound is to determine its stereochemistry and enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating enantiomers and determining the enantiomeric purity of a sample. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times. nih.gov

For the analysis of this compound, a sample would be injected onto a column packed with a suitable CSP, such as a polysaccharide-based phase (e.g., Chiralpak® or Chiralcel®). nih.gov By comparing the retention time of the sample to that of a known standard of the (S)-enantiomer, its stereochemical identity can be confirmed. The relative peak areas of the two enantiomers in the chromatogram allow for the precise calculation of enantiomeric excess (ee).

Optical rotation is a fundamental property of chiral molecules. An enantiomerically pure sample of a chiral compound will rotate the plane of polarized light by a specific angle, known as the specific rotation ([α]). The direction of rotation (dextrorotatory, +, or levorotatory, -) and its magnitude are characteristic of the compound, solvent, concentration, and temperature.

For this compound, measuring the optical rotation provides a confirmation of its enantiomeric identity and a measure of its purity. A pure sample of the (S)-enantiomer will exhibit a specific rotation value. A lower measured value would indicate the presence of the (R)-enantiomer, allowing for an estimation of enantiomeric purity.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. csu.edu.au This technique requires a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, creating a unique diffraction pattern.

Mathematical analysis of this pattern allows for the construction of an electron density map, from which the precise position of every atom in the molecule can be determined. For this compound, this method would unambiguously confirm the (S) configuration at the chiral center (C3). Furthermore, it provides detailed information about the solid-state conformation of the molecule, including bond lengths, bond angles, and the puckering of the piperazine ring (e.g., chair or boat conformation). chemrxiv.orgresearchgate.net

Table 3: Representative Crystallographic Data Parameters

This table shows typical parameters obtained from an X-ray crystallographic analysis of a related piperazine derivative, illustrating the type of data generated.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.8925 |

| b (Å) | 7.8574 |

| c (Å) | 16.8856 |

| β (°) | 90.528 |

| Volume (ų) | 870.44 |

| Z (Molecules/unit cell) | 2 |

| Final R indices | R1, wR2 |

Conformational Studies of the Diketopiperazine Ring System

The six-membered piperazine-2,5-dione ring is the central scaffold of this compound. While often depicted as planar, the DKP ring is conformationally dynamic, capable of adopting non-planar structures to alleviate steric strain and accommodate electronic effects imposed by its substituents.

The 2,5-diketopiperazine ring is not rigidly planar. While early crystallographic studies on the parent diketopiperazine suggested a planar structure, subsequent gas-phase studies and ab initio calculations have established that a non-planar boat conformation is typically the lowest energy conformer. baranlab.org The energy difference between planar and boat forms can be small, often around 1.5 kcal/mol, meaning that forces in a crystal lattice or solution environment can favor a more planar geometry. baranlab.org

Table 1: Representative Puckering Parameters for a Hypothetical Flattened Boat Conformation of the DKP Ring Note: Specific experimental data for this compound is not available. This table presents typical parameters for illustrative purposes based on general DKP structures.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Φ (Phi) | Ring puckering angle | 20° - 40° |

| Θ (Theta) | Angle defining the type of pucker | 80° - 100° |

| Q (Total Puckering Amplitude) | Total deviation from planarity | 0.2 Å - 0.4 Å |

For the benzyl group attached to the chiral carbon (C3), the conformation is primarily described by the side-chain dihedral angles. Studies on other diketopiperazines containing aromatic side chains have shown that these groups often adopt a folded conformation, where the aromatic ring is positioned over the DKP ring. csu.edu.au This arrangement is energetically favorable due to stabilizing non-covalent interactions. nih.gov For instance, X-ray crystallographic analysis of a related compound, trans-3,6-dibenzylpiperazine-2,5-dione, revealed a gauche conformation for the benzyl moiety with respect to the adjacent ring proton. csu.edu.au

The benzyl group at the N1 position has more rotational freedom around the N1-CH₂ bond. Its preferred orientation will be a balance between minimizing steric hindrance with the C6 carbonyl group and the C3-benzyl substituent, and maximizing any potential weak intramolecular interactions.

Table 2: Key Dihedral Angles in Benzyl-Substituted Diketopiperazines Note: Specific experimental data for this compound is not available. This table describes the relevant angles and provides plausible values based on related structures.

| Angle | Defining Atoms | Description | Plausible Value |

|---|---|---|---|

| χ¹ | N2-C3-Cβ-Cγ | Rotation around the Cα-Cβ bond of the C3-substituent | ~ -60° (gauche) or ~180° (trans) |

| χ² | C3-Cβ-Cγ-Cδ1 | Rotation around the Cβ-Cγ bond, orienting the phenyl ring | ~ 90° |

| ω₁ | C6-N1-Cα-Cβ | Rotation around the N1-CH₂ bond of the N1-substituent | Variable, dependent on steric factors |

The conformation of this compound is stabilized by a network of non-covalent interactions. While the N-benzylation at the N1 position removes one potential hydrogen bond donor, several other weak interactions can play a significant role.

It is well-documented that in cyclic dipeptides with an aromatic group, the DKP ring tends to adopt a boat-shaped conformation that allows the aromatic group to fold over it. nih.gov This folded structure is stabilized by an energetically favorable intramolecular dipole-induced dipole interaction between the electron-rich π-system of the aromatic ring and the partial charges of the DKP ring's amide bonds. nih.gov This C-H···π interaction is likely the dominant non-covalent force governing the orientation of the C3-benzyl substituent.

Other potential interactions include weak intramolecular hydrogen bonds of the C-H···O type. The acidic alpha-protons on the DKP ring or the methylene protons of the benzyl groups could form weak hydrogen bonds with the carbonyl oxygen atoms (O2 and O5). These interactions, though individually weak, can collectively contribute to the stability of a particular conformer. Due to the 1,3-substitution pattern, a direct intramolecular π-π stacking interaction between the two benzyl rings is sterically improbable.

Table 3: Potential Non-Covalent Interactions and Their Characteristics Note: This table is based on general principles and data from related diketopiperazine structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| C-H···π | C-H bonds of the DKP ring | π-face of the C3-benzyl ring | 2.5 - 3.0 |

| C-H···O | Benzyl CH₂ or Ring C-H | Carbonyl Oxygen (C=O) | 2.2 - 2.8 |

Future Directions and Research Opportunities

Advancement of Stereoselective Synthetic Methodologies for Enantiopure Derivatives

The biological activity of chiral molecules like (S)-1,3-Dibenzylpiperazine-2,5-dione is intrinsically linked to their stereochemistry. Consequently, the ability to synthesize enantiomerically pure derivatives is paramount for pharmacological studies. While access to enantiopure DKPs has historically relied on using the "chiral pool"—naturally occurring chiral molecules like amino acids—future research will focus on developing more versatile and efficient asymmetric synthetic methods. baranlab.orgresearchgate.net

Organocatalysis, for instance, presents a promising avenue. The use of small chiral organic molecules to catalyze enantioselective reactions could provide access to a wide range of DKP derivatives that are not easily accessible from the natural chiral pool. core.ac.ukbham.ac.uk Research in this area would involve designing and screening new catalysts for reactions such as Michael additions or alkylations on DKP precursors. researchgate.netcore.ac.uk Another key area is the development of novel catalytic systems, such as iridium-catalyzed asymmetric hydrogenation, which has shown success in producing chiral 3,6-disubstituted DKPs with high diastereoselectivity and enantioselectivity. researchgate.net

Future methodologies will likely aim for diversity-oriented synthesis, allowing for the rapid generation of libraries of complex and structurally diverse DKP analogs. nih.gov This could be achieved through sequential reactions, such as Ugi post-transformations involving catalytic cyclization and oxidative Heck reactions, to build a variety of functionalized derivatives from simple starting materials. nih.govfigshare.com

| Synthetic Strategy | Description | Potential Advantages | References |

|---|---|---|---|

| Asymmetric Organocatalysis | Utilizes small chiral organic molecules to catalyze enantioselective transformations on DKP scaffolds or their precursors. | Avoids metal contamination, often uses mild reaction conditions, and provides access to novel stereochemical outcomes. | core.ac.uk, bham.ac.uk |

| Transition-Metal Catalysis | Employs chiral metal complexes (e.g., Iridium, Rhodium) to catalyze reactions like asymmetric hydrogenation of dialkylidene-DKPs. | High efficiency, excellent enantioselectivity, and applicability to a broad range of substrates. | researchgate.net |

| Diversity-Oriented Synthesis (DOS) | Involves multi-step reaction sequences (e.g., Ugi post-transformation) to rapidly generate libraries of structurally diverse DKP analogs. | Facilitates the exploration of structure-activity relationships and the discovery of novel bioactive compounds. | nih.gov, figshare.com |

| Chemoenzymatic Synthesis | Combines chemical synthesis with enzymatic reactions (e.g., using cyclodipeptide synthases) to achieve high stereoselectivity. | Leverages the inherent selectivity of enzymes for specific bond formations and stereochemical control. | nih.gov |

Detailed Mechanistic Elucidation of Observed Biological Phenomena at the Molecular Level

Diketopiperazine derivatives have been reported to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects. nih.govresearchgate.net However, for many of these compounds, including this compound, the precise molecular mechanisms underlying these activities remain poorly understood. A significant future research direction is the detailed elucidation of these mechanisms.

For compounds showing anticancer potential, a key objective is to identify the specific molecular targets. For example, some DKP derivatives, like Plinabulin, are known to function as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest in cancer cells. nih.gov Future studies on this compound could employ techniques such as affinity chromatography coupled with mass spectrometry to pull down and identify its protein binding partners within cancer cell lysates.

Furthermore, understanding the impact of these compounds on cellular signaling pathways is crucial. Transcriptomic and proteomic analyses of cells treated with this compound could reveal alterations in gene and protein expression, providing clues about the pathways being modulated. This could uncover novel mechanisms of action beyond well-established targets like tubulin. For instance, investigations could explore effects on pathways related to apoptosis, cell proliferation, or inflammatory responses. mdpi.com Molecular docking studies can also be employed to predict and visualize interactions with potential biological targets, guiding further experimental validation. mdpi.com

Development of Novel Research Probes and Chemical Tools for Biological Pathway Interrogation

The rigid scaffold of this compound makes it an excellent starting point for the design of chemical probes and tools to study biological processes. chapman.edu Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that uses such probes to monitor the functional state of enzymes in complex biological systems. mdpi.comnih.gov

Future research could focus on transforming the this compound molecule into an Activity-Based Probe (ABP). This would involve the strategic incorporation of two key features: a reactive group (or "warhead") and a reporter tag. nih.gov The warhead is designed to covalently bind to the active site of a target enzyme, while the reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) allows for detection and identification of the labeled protein. mdpi.com

For example, if this compound is found to inhibit a particular class of enzymes, such as proteases or kinases, a derivative could be synthesized with an electrophilic warhead that mimics the binding mode but forms an irreversible covalent bond. Attaching a fluorescent tag would enable visualization of the target enzyme's activity and localization within cells via microscopy. Alternatively, a biotin tag would allow for the affinity purification of the target enzyme, followed by identification through mass spectrometry. biorxiv.org Such probes would not only help to definitively identify the molecular targets of this compound but would also serve as valuable research tools for studying the broader roles of these target proteins in health and disease. rsc.orgdtu.dk

| Probe Component | Function | Examples | References |

|---|---|---|---|

| Binding Scaffold | Provides selectivity for the target protein(s) based on the this compound core structure. | The core DKP ring with benzyl (B1604629) substituents. | mdpi.com |

| Reactive Group ("Warhead") | An electrophilic moiety designed to form a stable, covalent bond with a nucleophilic residue in the active site of the target enzyme. | Fluorophosphonates, acrylates, or epoxides. | nih.gov |

| Reporter Tag | A functional group that enables detection and/or enrichment of the probe-labeled protein. | Fluorophores (e.g., fluorescein, rhodamine) for imaging; Biotin for affinity purification; Click-chemistry handles (alkynes, azides) for two-step labeling. | mdpi.com, nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1,3-Dibenzylpiperazine-2,5-dione, and how can enantioselectivity be achieved?

- Methodological Answer : The compound is synthesized via a two-step enantioselective protocol. First, benzylamine derivatives undergo condensation with a chiral auxiliary to form a diketopiperazine scaffold. Second, benzylation is performed under Mitsunobu conditions to achieve stereochemical control. Key parameters include using chiral phosphoric acid catalysts and optimizing reaction time (≤24 hours) and temperature (40–60°C) to maximize enantiomeric excess (ee >95%) . Purity is confirmed via LC-MS (100% at 254 nm) and CSP-HPLC (retention times: 13.722 min for major enantiomer, 17.435 min for minor) .

Q. How is the enantiomeric purity of this compound determined using analytical techniques?

- Methodological Answer : Enantiomeric purity is assessed via chiral stationary phase HPLC (CSP-HPLC) with a hexane/isopropanol mobile phase. The (S)-enantiomer typically elutes earlier (tR = 13.7 min) compared to the (R)-form (tR = 17.4 min), with baseline separation (α >1.5). Complementary techniques include polarimetry (α = +12.0° for the enantiomeric mixture in MeOH) and <sup>1</sup>H NMR analysis of diastereomeric derivatives using chiral shift reagents .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons (δ 7.2–7.4 ppm, integration for two benzyl groups), diketopiperazine carbonyl carbons (δ 168–170 ppm), and sp<sup>3</sup> CH2 groups (δ 3.8–4.2 ppm) .

- ATR-IR : Peaks at 3280 cm<sup>−1</sup> (N-H stretch), 1705 cm<sup>−1</sup> (C=O), and 1600 cm<sup>−1</sup> (C=C aromatic) confirm the scaffold .

- HRMS : Molecular ion [M+H]<sup>+</sup> at m/z 295.2 (calculated 295.1543) validates the structure .

Advanced Research Questions

Q. How do substituents on the benzyl groups influence the compound's physicochemical properties?

- Methodological Answer : Substituents alter solubility, melting points, and bioactivity. For example:

- Electron-withdrawing groups (e.g., 4-Fluorobenzyl in compound 3m) increase melting point (180–183°C vs. 170–173°C for unsubstituted 3k) due to enhanced crystallinity .

- Bulky groups (e.g., 2,4-Dimethoxybenzyl in 3l) reduce aqueous solubility but improve lipophilicity (logP >2.5), critical for membrane permeability in biological assays .

- Comparative studies require systematic synthesis of analogs (e.g., 3j–3m) followed by DSC and partition coefficient analysis .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences, inoculum size). To mitigate:

- Standardize protocols using CLSI guidelines (e.g., broth microdilution for MIC determination).

- Include positive controls (e.g., ciprofloxacin for Staphylococcus aureus assays) and validate via dose-response curves .

- Cross-validate with orthogonal assays (e.g., time-kill kinetics vs. biofilm inhibition) to confirm mechanistic consistency .

Q. How can crystallization conditions be optimized to obtain single crystals for X-ray diffraction?

- Methodological Answer :

- Use slow evaporation from a 1:1 CH2Cl2/MeOH mixture at 4°C to grow crystals suitable for SC-XRD.

- Additives like ethyl acetate (5% v/v) can reduce nucleation density.

- Confirm crystal habit (needle vs. plate) correlates with unit cell parameters (e.g., monoclinic P21 space group for diketopiperazines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.